BARIUM FERROCYANIDE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

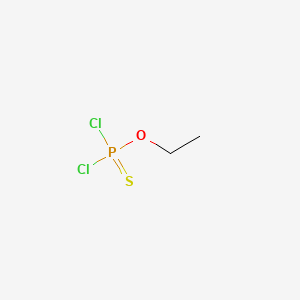

Barium ferrocyanide is an inorganic compound with the molecular formula

C6Ba2FeN6

. It is a coordination complex that contains barium and ferrocyanide ions. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.作用机制

Target of Action

Barium Ferrocyanide is a complex inorganic compound with the formula Ba2[Fe(CN)6]. It is a mixed-valence compound, where iron exists in two different oxidation states . The primary targets of this compound are the redox-active sites in biochemical systems, where it can participate in electron transfer processes .

Mode of Action

This compound interacts with its targets through redox reactions. In thermoelectrochemical cells, for example, it undergoes redox processes at the electrodes, generating a potential difference and a current . The ratio of the oxidized and reduced states of this compound can significantly affect the power produced .

Biochemical Pathways

This compound affects the redox pathways in biochemical systems. It participates in electron transfer processes, influencing the overall redox balance. The compound’s role in these pathways is primarily associated with its redox properties and its ability to interact with other redox-active species .

Pharmacokinetics

It’s important to note that the bioavailability and pharmacokinetics of any compound depend on various factors, including its chemical properties, the route of administration, and the physiological characteristics of the individual .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its redox activity. By participating in electron transfer processes, it can influence the redox state of cells and potentially affect various cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formation rates and yields of ferrocyanide, a related compound, are optimal at slightly alkaline conditions (pH 8−9) and moderate temperatures (≈20−30 °C) . These factors could similarly influence the behavior of this compound.

准备方法

Synthetic Routes and Reaction Conditions

Barium ferrocyanide can be synthesized through the reaction of barium chloride with potassium ferrocyanide in an aqueous solution. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

BaCl2+K4[Fe(CN)6]→Ba2[Fe(CN)6]+4KCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where barium chloride and potassium ferrocyanide are mixed in precise stoichiometric ratios. The reaction mixture is then filtered to remove any impurities, and the resulting this compound is dried and purified for further use.

化学反应分析

Types of Reactions

Barium ferrocyanide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ferricyanide compounds.

Reduction: It can be reduced back to ferrocyanide under specific conditions.

Substitution: The cyanide ligands in this compound can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand substitution reactions often require the presence of transition metal complexes and appropriate solvents.

Major Products Formed

Oxidation: Ferricyanide compounds.

Reduction: Ferrocyanide compounds.

Substitution: Various substituted ferrocyanide complexes.

科学研究应用

Barium ferrocyanide has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a reagent in analytical chemistry.

Biology: Employed in studies involving electron transport and redox reactions in biological systems.

Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

Industry: Utilized in the production of pigments, anticaking agents, and as a catalyst in various chemical processes.

相似化合物的比较

Similar Compounds

Potassium Ferrocyanide: K4[Fe(CN)6]

Sodium Ferrocyanide: Na4[Fe(CN)6]

Calcium Ferrocyanide: Ca2[Fe(CN)6]

Uniqueness

Barium ferrocyanide is unique due to its specific coordination with barium ions, which imparts distinct chemical properties and reactivity compared to other ferrocyanide compounds. Its applications in various fields, such as catalysis and medical imaging, highlight its versatility and importance in scientific research.

属性

CAS 编号 |

13821-06-2 |

|---|---|

分子式 |

C6Ba2FeN6 |

分子量 |

486.60 g/mol |

IUPAC 名称 |

barium(2+);iron(2+);hexacyanide |

InChI |

InChI=1S/6CN.2Ba.Fe/c6*1-2;;;/q6*-1;3*+2 |

InChI 键 |

NUZIUQUIUFXLAH-UHFFFAOYSA-N |

规范 SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Ba+2].[Ba+2] |

物理描述 |

Cream colored powder; [Alfa Aesar MSDS] |

产品来源 |

United States |

Q1: What are the advantages of using Barium Ferrocyanide over Lead Ferrocyanide in electrical squibs?

A1: The research indicates that this compound offers several advantages over Lead Ferrocyanide in electrical squib applications:

- Enhanced Safety: BFCN-based squibs demonstrate a higher no-fire current (NFC) compared to LFCN-based squibs []. This higher threshold makes them safer to handle as accidental ignition is less likely.

- Comparable Performance: BFCN demonstrates comparable electrothermal response (ETR) to LFCN, indicating its effectiveness in generating heat upon electrical stimulation [].

- Improved Shelf Life: Accelerated aging tests suggest that BFCN-based squibs possess a reasonable shelf life, ensuring reliable long-term performance [].

Q2: How can the electrothermal response (ETR) technique be used for quality control of this compound-based squibs?

A2: The research highlights the ETR technique as a valuable tool for quality control of BFCN-based squibs []. By analyzing the ETR, manufacturers can:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。